An In-Depth Technical Guide to 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one
An In-Depth Technical Guide to 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one, a silyl enol ether derivative of the synthetic anabolic steroid methenolone (also known as 17α-methyl-19-nortestosterone). As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to understand and apply this knowledge effectively in their work. We will delve into its chemical structure, synthesis, and its role as a key intermediate in steroid chemistry and analysis.
Unveiling the Molecular Architecture
17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one is a synthetic steroid derivative characterized by the introduction of a trimethylsilyl (TMS) group at the 17-position, which protects the hydroxyl group of the parent steroid, methenolone, in the form of a silyl enol ether. This structural modification is pivotal, rendering the otherwise reactive enone system of the A-ring temporarily inert to certain reaction conditions.
The core structure is based on the estrane skeleton, a C18 steroid nucleus. The nomenclature specifies a methyl group at the C-17 position, a trimethylsilyloxy group also at C-17, a double bond between C-4 and C-5, and a ketone group at C-3. The stereochemistry of the molecule is crucial for its function and is designated as (17β) in some contexts, indicating the orientation of the substituents at the C-17 position.
| Property | Value | Source |
| CAS Number | 77572-72-6 | [1] |
| Molecular Formula | C22H36O2Si | [1] |
| Molecular Weight | 360.61 g/mol | [1] |
| IUPAC Name | (17S)-17-methyl-17-(trimethylsilyloxy)estra-4-en-3-one | [1] |
| InChI Key | QIUQOXIBUBXJBO-ZCPXKWAGSA-N | [1] |
graph "17_Methyl_17_trimethylsilyloxy_estr_4_en_3_one" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; O3 [label="O", pos="-2.3,-1.25!", fontcolor="#EA4335"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="2.6,-1.5!"]; C7 [label="C", pos="3.9,-0.75!"]; C8 [label="C", pos="3.9,0.75!"]; C9 [label="C", pos="2.6,1.5!"]; C10 [label="C", pos="1.3,0.75!"]; C11 [label="C", pos="2.6,3!"]; C12 [label="C", pos="3.9,2.25!"]; C13 [label="C", pos="5.2,1.5!"]; C14 [label="C", pos="5.2,0!"]; C15 [label="C", pos="6.5,-0.75!"]; C16 [label="C", pos="6.5,0.75!"]; C17 [label="C", pos="5.2,2.25!"]; C18 [label="C", pos="6.5,1.5!", label="CH3"]; C17_Me [label="CH3", pos="4.2,3.25!"]; O17 [label="O", pos="6.2,3!"]; Si [label="Si", pos="7.5,3.5!"]; Si_Me1 [label="CH3", pos="8.5,2.75!"]; Si_Me2 [label="CH3", pos="8.5,4.25!"]; Si_Me3 [label="CH3", pos="7,4.5!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C10; C10 -- C1; C10 -- C9; C9 -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C8 -- C14; C14 -- C13; C13 -- C9; C13 -- C17; C17 -- C16; C16 -- C15; C15 -- C14; C11 -- C9; C11 -- C12; C12 -- C13; C3 -- O3 [style=double]; C4 -- C5 [style=double]; C17 -- C18; C17 -- C17_Me; C17 -- O17; O17 -- Si; Si -- Si_Me1; Si -- Si_Me2; Si -- Si_Me3; }
Caption: Chemical structure of 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one.
Synthesis and Derivatization: A Strategic Approach
The synthesis of 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one is a classic example of the formation of a silyl enol ether from an α,β-unsaturated ketone. This reaction is a cornerstone of modern organic synthesis, providing a versatile intermediate for a variety of transformations. The primary objective of this derivatization is to protect the reactive enone system of the parent steroid, methenolone.
The Parent Compound: Methenolone
Methenolone (17α-methyl-19-nortestosterone) serves as the starting material for the synthesis. It is a well-characterized anabolic steroid with known biological activity.[2][3] Its synthesis has been established through various routes, often involving the introduction of a methyl group at the C-17 position of a 19-nortestosterone precursor.
The Silylation Reaction: Protecting the Enone
The formation of the silyl enol ether involves the reaction of methenolone with a silylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base.[4][5] The choice of base and reaction conditions is critical to control the regioselectivity of the silylation, although in the case of the Δ⁴-3-keto steroid system, the formation of the Δ³,⁵-dienol ether is thermodynamically favored.
Underlying Principle: The mechanism involves the deprotonation of the α-carbon of the ketone by the base to form an enolate, which then acts as a nucleophile, attacking the silicon atom of the trimethylsilyl chloride. The strong silicon-oxygen bond makes this a highly favorable reaction.
Caption: General workflow for the synthesis of the target silyl enol ether.
Detailed Experimental Protocol (Illustrative)
Materials:
-
Methenolone (17α-methyl-19-nortestosterone)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous base (e.g., Triethylamine or Pyridine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve Methenolone in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the anhydrous base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add trimethylsilyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Anhydrous Conditions: Trimethylsilyl chloride and the resulting silyl enol ether are sensitive to moisture, which can lead to hydrolysis back to the starting ketone. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for high yields.
-
Base: The base serves to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the product. Triethylamine and pyridine are commonly used as they are non-nucleophilic and easily removed.
-
Temperature Control: The initial cooling of the reaction mixture helps to control the exothermicity of the reaction and minimize side reactions.
Analytical Characterization
The definitive identification and purity assessment of 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one rely on a combination of spectroscopic techniques. Although a complete set of published spectra for this specific compound is not available, the expected spectral characteristics can be inferred from data on similar steroidal silyl enol ethers.[8][9][10]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of silylated steroids. The trimethylsilyl group increases the volatility of the steroid, making it amenable to GC analysis. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (360.61 g/mol ). Characteristic fragmentation patterns for TMS-derivatized steroids often involve the loss of the trimethylsilyl group or parts thereof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule.
-
¹H NMR: The spectrum will show characteristic signals for the steroid backbone, including the olefinic proton at C-4. A prominent singlet in the upfield region (around 0 ppm) will correspond to the nine equivalent protons of the trimethylsilyl group. Signals for the two methyl groups (C-17 and C-18) will also be present.
-
¹³C NMR: The spectrum will provide information on all the carbon atoms in the molecule. The carbons of the enol ether double bond (C-3 and C-4) will have characteristic chemical shifts. The carbon of the trimethylsilyl group will appear in the upfield region.
Applications in Research and Development
The primary application of 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one is as a protected intermediate in the synthesis of more complex steroid derivatives. The silyl enol ether functionality allows for selective reactions at other positions of the steroid nucleus without interference from the reactive enone system.
Protecting Group in Multi-Step Synthesis
In the synthesis of modified steroids, it is often necessary to protect certain functional groups while others are being manipulated. The trimethylsilyl enol ether serves as an effective protecting group for the Δ⁴-3-keto functionality. It is stable to a range of non-acidic reaction conditions and can be readily deprotected by treatment with a fluoride source (e.g., tetrabutylammonium fluoride) or mild acid to regenerate the ketone. This strategy has been employed in the synthesis of various steroidal compounds.
Analytical Standard
In the field of analytical chemistry, particularly in anti-doping analysis, silyl derivatives of anabolic steroids are commonly prepared to enhance their detectability by GC-MS.[8] 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one could serve as a reference standard for the identification of methenolone and its metabolites in biological samples.
Conclusion
17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one is a key synthetic intermediate derived from the anabolic steroid methenolone. Its importance lies in its role as a protected form of the parent steroid, enabling selective chemical transformations at other sites of the molecule. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers working in the fields of medicinal chemistry, steroid synthesis, and analytical chemistry. The methodologies and principles outlined in this guide provide a solid foundation for the successful handling and application of this versatile compound.
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